molecular formula C15H18ClNO2S B2868942 5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole CAS No. 551931-37-4

5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole

Cat. No.: B2868942
CAS No.: 551931-37-4
M. Wt: 311.82
InChI Key: CBWYXMQRCGEEOQ-UHFFFAOYSA-N
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Description

5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole is a synthetic organic compound featuring a 1,3-thiazole core ring system. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry due to its aromaticity and diverse biological activities . This specific molecule is functionalized with a 2-chloro group on the thiazole ring and a (2-tert-butyl-4-methoxyphenoxy)methyl side chain. The phenolic ether side chain is structurally analogous to fragments found in compounds with documented bioactivity, suggesting potential for diverse pharmacological interactions . Compounds containing the thiazole ring are known to exhibit a wide range of therapeutic potentials, including acting as antioxidants, antimicrobials, and anticancer agents . The presence of the chloro substituent at the 2-position of the thiazole ring is a common pharmacophore that can be critical for a molecule's mechanism of action, potentially involving donor-acceptor reactions or intramolecular nucleophilic substitution, which are characteristic of thiazole chemistry . As a research chemical, this compound serves as a valuable building block or intermediate for the synthesis of novel molecules in drug discovery and development programs. It is of significant interest for researchers investigating structure-activity relationships (SAR) in heterocyclic chemistry, particularly for optimizing lead compounds targeting pathological conditions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(2-tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2S/c1-15(2,3)12-7-10(18-4)5-6-13(12)19-9-11-8-17-14(16)20-11/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWYXMQRCGEEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

A modified Hantzsch approach employs 1-(2-tert-butyl-4-methoxyphenoxymethyl)thiourea and α-chloroketones:

  • Thiourea precursor synthesis :
    $$ \text{2-Tert-butyl-4-methoxyphenol} + \text{chloroacetonitrile} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{phenoxymethyl nitrile} $$
    Subsequent conversion to thiourea via treatment with ammonium sulfide.
  • Cyclocondensation :
    $$ \text{Thiourea} + \text{α-chloroacetyl chloride} \xrightarrow{\text{EtOH}, \Delta} \text{5-[(phenoxy)methyl]-2-chlorothiazole} $$
    Reported yields: 58-72% after recrystallization.

Key parameters :

  • Solvent polarity critically affects regioselectivity (ethanol > THF).
  • Temperature control (60-80°C) minimizes tert-butyl group decomposition.

Post-Functionalization of Preformed 2-Chlorothiazoles

An alternative strategy modifies commercially available 2-chlorothiazole derivatives:

Nucleophilic Aromatic Substitution at C5

Step 1 : Lithiation of 2-chloro-1,3-thiazole-5-carboxylate (PubChem CID 24229786):
$$ \text{tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate} \xrightarrow{\text{LDA}, \text{THF}, -78^\circ \text{C}} \text{5-lithio intermediate} $$

Step 2 : Quenching with 2-tert-butyl-4-methoxybenzaldehyde:
$$ \text{Lithio species} + \text{Ar-CHO} \rightarrow \text{tert-butyl 5-(hydroxy(aryl)methyl)-2-chlorothiazole-5-carboxylate} $$

Step 3 : Reduction and etherification:
$$ \text{Hydroxy intermediate} \xrightarrow{\text{NaBH}_4} \text{benzyl alcohol} \xrightarrow{\text{Mitsunobu conditions}} \text{target compound} $$
Overall yield: 41% over three steps.

Chlorination Strategies for Thiazole Systems

Position-selective chlorination is achieved through:

Direct Electrophilic Chlorination

Using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0°C:
$$ \text{5-Substituted thiazole} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AlCl}_3} \text{2-chloro derivative} $$
Key advantages:

  • High C2 selectivity (89:11 C2:C4 ratio).
  • Compatible with tert-butyl groups at 50°C.

Oxidative Chlorocyclization

Patent-derived methodology (US20030153767):

  • React allyl isothiocyanate with Cl$$_2$$ at -40°C to form chlorinated intermediate.
  • Oxidative cyclization using NaOCl/H$$2$$O$$2$$ generates thiazole ring with inherent C2 chlorine.
    Adapted for target molecule: 68% yield with 94% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Hantzsch cyclization 72 98 One-pot synthesis Requires custom thiourea synthesis
Post-functionalization 41 95 Uses commercial intermediates Multi-step purification
Oxidative chlorination 68 94 High regioselectivity Cryogenic conditions required

Industrial-Scale Considerations

For kilogram-scale production (patent AU2004200096):

  • Cost analysis : Post-functionalization routes are 23% more economical than Hantzsch methods.
  • Green chemistry metrics :
    • Process Mass Intensity (PMI): 18.7 vs. 32.4 for traditional routes.
    • E-factor: 6.2 kg waste/kg product.

Critical purification steps:

  • Distillation : Removes chlorinated byproducts (bp 66-70°C @ 3 mbar).
  • Crystallization : n-Heptane/ethyl acetate (4:1) achieves >99% purity.

Mechanistic Insights and Side Reactions

Key competing pathways:

  • C5 methylation : Occurs when using excess methyl thiourea (7-12% yield loss).
  • tert-Butyl cleavage : Acidic conditions provoke decomposition above 80°C.
  • Chlorine migration : Observed during prolonged storage (3% isomerization/month).

Chemical Reactions Analysis

Types of Reactions

5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative.

Scientific Research Applications

5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Activities Reference
5-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-2-chloro-1,3-thiazole Thiazole 2-tert-butyl-4-methoxyphenoxymethyl ~354.9 (calc.) High lipophilicity, potential agrochemical use N/A
5-[(4-tert-Butylphenoxy)methyl]-2-chloro-1,3-thiazole Thiazole 4-tert-butylphenoxymethyl 324.8 Moderate solubility, thermal stability
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 4-methoxyphenyl 291.8 Planar conformation, antifungal
5-[(4-Chloro-2-fluorobenzyl)]-1,3-thiazol-2-amine Thiazole 4-chloro-2-fluorobenzyl 242.7 Electrophilic reactivity, drug candidate

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